molecular formula C15H18N4O4 B14883793 ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14883793
M. Wt: 318.33 g/mol
InChI Key: VDZAWAWZSLBDCN-UHFFFAOYSA-N
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Description

Ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the carbamoyl group: This step involves the reaction of the triazole intermediate with an isocyanate derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or less reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is similar in structure but has different substituents, leading to variations in its chemical and biological properties.

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another triazole derivative with distinct functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

ethyl 1-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]triazole-4-carboxylate

InChI

InChI=1S/C15H18N4O4/c1-4-23-15(21)12-8-19(18-17-12)9-14(20)16-11-7-10(2)5-6-13(11)22-3/h5-8H,4,9H2,1-3H3,(H,16,20)

InChI Key

VDZAWAWZSLBDCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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